Alanine chloromethyl ketone
Description
Properties
CAS No. |
41036-44-6 |
|---|---|
Molecular Formula |
C4H9BrClNO |
Molecular Weight |
202.48 g/mol |
IUPAC Name |
3-amino-1-chlorobutan-2-one;hydrobromide |
InChI |
InChI=1S/C4H8ClNO.BrH/c1-3(6)4(7)2-5;/h3H,2,6H2,1H3;1H |
InChI Key |
DECZNWLQSCKYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCl)N.Br |
Origin of Product |
United States |
Preparation Methods
Protection of the Alanine Amino Group
The α-amino group of alanine is protected to avoid interference during subsequent reactions. Common strategies:
Z-Protection :
Alanine is treated with benzyloxycarbonyl chloride (Z-Cl) in alkaline aqueous conditions (pH 9–10) to yield Z-Ala-OH.
$$
\text{Ala-OH} + \text{Z-Cl} \xrightarrow{\text{NaHCO}_3} \text{Z-Ala-OH} + \text{HCl}
$$
Yield : ~85–90% after recrystallization.Boc-Protection :
Boc-alanine is synthesized using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base.
Activation of the Carboxylic Acid
The protected alanine’s carboxyl group is activated to form a reactive intermediate:
Mixed Anhydride Method :
Z-Ala-OH is reacted with ethyl chloroformate and N-methylmorpholine in THF at -15°C to form the mixed anhydride:
$$
\text{Z-Ala-OH} + \text{ClCO}_2\text{Et} \xrightarrow{\text{NMM, THF}} \text{Z-Ala-O-CO-O-Et} + \text{HCl}
$$
Advantage : Minimizes racemization compared to acid chlorides.DCC/HOBt Activation :
For peptide-linked chloromethyl ketones, N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used to form active esters.
Diazomethane Reaction and Chlorination
The activated carboxyl reacts with diazomethane to form a diazoketone, which is subsequently chlorinated:
Diazoketone Formation :
The mixed anhydride is treated with ethereal diazomethane at 0°C:
$$
\text{Z-Ala-O-CO-O-Et} + \text{CH}2\text{N}2 \rightarrow \text{Z-Ala-CH}2\text{N}2 + \text{CO}_2 + \text{EtOH}
$$
Caution : Diazomethane is highly toxic and explosive; strict safety protocols are required.Chlorination with HCl :
The diazoketone is treated with anhydrous HCl in dioxane to yield the chloromethyl ketone:
$$
\text{Z-Ala-CH}2\text{N}2 + \text{HCl} \rightarrow \text{Z-Ala-CH}2\text{Cl} + \text{N}2
$$
Yield : 75–86% after purification.
Deprotection
The Z-group is removed under acidic conditions:
HBr in Acetic Acid :
Z-Ala-CH₂Cl is treated with 30% HBr in glacial acetic acid, followed by precipitation with cold ether:
$$
\text{Z-Ala-CH}2\text{Cl} \xrightarrow{\text{HBr/HOAc}} \text{Ala-CH}2\text{Cl} + \text{CO}_2 + \text{BnBr}
$$
Yield : ~70–80%.Catalytic Hydrogenation :
Palladium-on-carbon (Pd/C) under hydrogen gas cleaves the Z-group.
Variations and Optimizations
Solid-Phase Synthesis
Inverse solid-phase methods enable scalable production. Alanine is anchored to resin via its carboxyl group, followed by sequential coupling and chloromethyl ketone formation.
Racemization Mitigation
Low-temperature reactions (-15°C) and HOBt additive reduce racemization during activation.
Analytical Characterization
| Property | Data | Source |
|---|---|---|
| Melting Point | 191–192°C (Z-Ala-CH₂Cl) | |
| ¹H NMR (DMSO-d₆) | δ 1.32 (d, Ala-CH₃), 4.50 (s, CH₂Cl) | |
| Mass Spec (m/z) | 220 [M+H]⁺ | |
| HPLC Purity | >95% after silica gel chromatography |
Applications in Research
Chemical Reactions Analysis
Types of Reactions: Alanine chloromethyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The ketone group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used for reduction reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
While the search results provide information on various chloromethyl ketones and their applications, none focus specifically on "Alanine chloromethyl ketone" in isolation. However, the results do detail the uses of related compounds, which can provide insights into potential applications of this compound derivatives.
Applications of Chloromethyl Ketones
Chloromethyl ketones are frequently used as inhibitors of proteases, which are enzymes that break down proteins . These inhibitors work by covalently binding to the active site of the protease, thereby blocking its activity .
Examples of Chloromethyl Ketone Applications:
- Inhibiting Proteinase K: Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone (MeOSuc-AAPF-CH2Cl) is effective in inhibiting the proteolytic activity of proteinase K, an enzyme used in molecular biology . It has been shown to be more effective than other similar compounds, such as Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone .
- Inhibiting Human Neutrophil Elastase (HNE): Methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone (MSACK) can inhibit HNE, which contributes to tissue destruction in diseases like emphysema . The compound cross-links the catalytic residues His-57 and Ser-195 in HNE, thus inhibiting the enzyme .
- Anticoagulation: D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) is a selective thrombin inhibitor used as an anticoagulant in blood analyses .
- Anti-parasitic treatment: Chloromethyl ketones can be used as anti-parasitic treatments for fish . For example, benzyloxycarbonyl-phenylalanine-alanine-chloromethyl ketone (z-FA-CMK) has been found to induce apoptosis in monogenean parasites .
- T Cell Proliferation: Benzyloxycarbonyl-phenylalanine-alanine-chloromethyl ketone (z-FA-CMK) was shown to be toxic when tested for the inhibition of T cell proliferation .
- Serine and Cysteine Proteases: Halomethyl ketone warheads can selectively target serine and cysteine proteases .
- Inhibiting Trypsin and Thrombin: Halomethyl ketone compounds can be modified to improve their affinity towards 3CLpro, a protease, by modifying the halogenation and substitution at the P1 position .
- Inhibiting Cervical Cancer Cells: Succinyl-alanine-alanine-proline-phenylthis compound (AAPF) is a chymotrypsin-like serine protease inhibitor that can inhibit the growth of cervical cancer cells .
Mechanism of Action
Alanine chloromethyl ketone exerts its effects by irreversibly inhibiting serine proteases. The chloromethyl ketone group reacts with the active site serine residue of the protease, forming a covalent bond and inactivating the enzyme. This mechanism involves the formation of a tetrahedral intermediate, which is stabilized by the enzyme’s active site, leading to the irreversible inhibition of the protease .
Comparison with Similar Compounds
Comparison with Similar Chloromethyl Ketone Compounds
Structural Features
| Compound | Core Structure | Key Substituents | Target Enzymes |
|---|---|---|---|
| Alanine chloromethyl ketone | Alanine + CMK | Methyl group | Papain, HNE, cathepsin G |
| TPCK (N-p-tosyl-L-phenylalanine CMK) | Phenylalanine + CMK + Tosyl group | Benzyl (aromatic), Tosyl | Chymotrypsin, cathepsin G |
| TLCK (N-p-tosyl-L-lysine CMK) | Lysine + CMK + Tosyl group | Lysine side chain (amine), Tosyl | Trypsin, plasmin |
| Cysteine CMK derivatives | Cysteine + CMK + Alkyl chains | Variable alkyl/farnesyl groups | Leukocyte proteases, caspases |
- Aromatic vs. Aliphatic Substituents : TPCK’s benzyl group enhances hydrophobic interactions with chymotrypsin’s S1 pocket, while ACK’s methyl group limits its reach in the S2 subsite of papain .
- Tosyl Group : TPCK and TLCK incorporate a tosyl moiety, which stabilizes the transition state during covalent bonding and improves specificity for serine proteases .
Reactivity and Mechanism
- Thiol Reactivity : Chloromethyl ketones exhibit varying thiol reactivities depending on electronic effects. Aromatic conjugation (e.g., TPCK’s benzyl group) increases electrophilicity, leading to faster reaction kinetics compared to aliphatic CMKs like ACK .
- Antibacterial Activity : CMKs with higher thiol reactivity (e.g., 10-F05 derivatives) show potent growth inhibition against S. aureus and V. cholerae (MIC: 5–50 µM), whereas ACK is less effective against bacterial pathogens .
- Cytotoxicity : CMKs with nitrofuran moieties or dimethyl pyrroles exhibit high cytotoxicity in mammalian cells (HEK293T), but ACK and cysteine-CMK derivatives (e.g., N-acetyl-S-farnesyl-Cys-CMK) maintain selectivity with IC50 values of 1.4–3.0 µM in leukemia cells .
Limitations and Challenges
- Resistance Development : Bacterial pathogens develop slower resistance to CMKs (e.g., 10-F05) compared to traditional antibiotics, but cytotoxicity remains a hurdle .
- Off-Target Effects: TPCK and TLCK inhibit non-protease targets (e.g., kinases), complicating their use in cellular studies .
Data Tables
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected CMKs
| Compound | S. aureus (µM) | V. cholerae (µM) | E. coli (µM) | Cytotoxicity (HEK293T) |
|---|---|---|---|---|
| 10-F05 (aromatic CMK) | 5.2 | 6.8 | 12.4 | Low |
| ACK | >50 | >50 | >50 | Moderate |
| Cysteine-CMK derivatives | N/A | N/A | N/A | IC50 = 1.4–3.0 µM |
Table 2: Protease Inhibition Profiles
| Enzyme | ACK (IC50) | TPCK (IC50) | TLCK (IC50) |
|---|---|---|---|
| Papain | 8.5 µM | >100 µM | >100 µM |
| HNE | 10.2 µM | 15.7 µM | >50 µM |
| Chymotrypsin | >50 µM | 0.5 µM | >50 µM |
Data from
Q & A
Q. What is the primary mechanism of action of alanine chloromethyl ketone (ACK) in enzyme inhibition studies?
ACK acts as an irreversible inhibitor targeting serine proteases and related enzymes by covalently modifying active-site residues, typically histidine or cysteine. The chloromethyl ketone group reacts with nucleophilic residues, forming a stable thioether or imidazole adduct . For example, ACK derivatives like N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone inhibit elastase by binding to its catalytic triad . Methodologically, validate inhibition via kinetic assays (e.g., measuring residual enzyme activity after pre-incubation with ACK) and confirm covalent modification using mass spectrometry .
Q. How can researchers optimize ACK concentration for target enzyme inhibition while minimizing off-target effects?
Perform a dose-response analysis using varying ACK concentrations (e.g., 1–100 µM) and monitor enzyme activity over time. Use substrate protection assays (e.g., pre-incubating the enzyme with its substrate before adding ACK) to confirm active-site specificity . Include controls with chloroacetamide or other non-specific alkylating agents to assess off-target reactivity .
Q. What analytical techniques are essential for confirming ACK-mediated enzyme modification?
- Mass spectrometry : Identify adduct formation by detecting mass shifts corresponding to ACK-enzyme covalent bonding .
- SDS-PAGE : Compare electrophoretic mobility of treated vs. untreated enzymes (modification may alter migration).
- Kinetic assays : Measure irreversible inactivation via time-dependent loss of activity, distinct from reversible inhibitors .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on ACK’s inhibitory effects across homologous enzymes?
- Structural analysis : Compare enzyme active-site conformations using X-ray crystallography or molecular docking to identify steric or electronic differences affecting ACK binding .
- Mutagenesis studies : Replace key residues (e.g., catalytic histidine) with alanine to test their role in ACK reactivity .
- Cross-reactivity screens : Test ACK against a panel of related enzymes (e.g., trypsin, chymotrypsin, elastase) under standardized conditions .
Q. What experimental strategies can differentiate between ACK’s direct enzyme inhibition and indirect effects on cellular pathways?
- Proteomic profiling : Use activity-based protein profiling (ABPP) with broad-spectrum probes to identify off-target enzyme modifications .
- Cell viability assays : Compare ACK’s effects in wild-type vs. enzyme-knockout cell lines to isolate pathway-specific activity .
- Kinetic isotope effects (KIE) : Study deuterium substitution in ACK’s reactive group to distinguish covalent vs. non-covalent interactions .
Q. How can researchers assess the impact of ACK’s thiol reactivity on experimental outcomes in reducing environments (e.g., cytoplasmic assays)?
- Redox buffers : Use glutathione or dithiothreitol (DTT) to simulate cytoplasmic conditions and measure ACK’s stability via HPLC .
- Thiol trapping : Pre-treat samples with iodoacetamide to block free thiols, then quantify residual ACK-enzyme adducts to gauge specificity .
- Comparative studies : Test ACK alongside non-thiol-reactive analogs (e.g., methyl ketones) to isolate thiol-dependent effects .
Q. What are the best practices for interpreting ACK’s role in apoptosis studies, given its dual function as a protease inhibitor and potential inducer of oxidative stress?
- ROS detection : Use fluorescent probes (e.g., H2DCFDA) to measure reactive oxygen species (ROS) in ACK-treated cells .
- Caspase activity assays : Distinguish direct caspase inhibition from apoptosis induction by comparing ACK’s effects in caspase-3/7 knockout models .
- Transcriptomic analysis : Perform RNA-seq to identify pathways (e.g., Nrf2, NF-κB) activated by ACK-induced stress .
Methodological Considerations
Q. How should researchers validate ACK’s target specificity in complex biological mixtures (e.g., cell lysates)?
Q. What statistical approaches are recommended for analyzing dose-response data in ACK inhibition studies?
- Non-linear regression : Fit data to the Morrison equation for tight-binding inhibitors or the Kitz-Wilson model for irreversible inhibitors .
- Error analysis : Use bootstrap resampling to estimate confidence intervals for IC50 or kinact/KI values .
Data Contradiction and Reproducibility
Q. How can researchers address variability in ACK’s inhibitory potency across different experimental batches?
- Batch standardization : Characterize ACK purity via NMR or HPLC and ensure consistent storage conditions (e.g., desiccated, −20°C) .
- Inter-laboratory validation : Share protocols for enzyme preparation (e.g., trypsin purified via TPCK treatment ) and activity assays to control for methodological differences.
Structure-Activity Relationship (SAR) Studies
Q. What strategies are effective for modifying ACK’s scaffold to enhance selectivity for understudied serine proteases?
- Side-chain diversification : Replace the alanine residue with non-natural amino acids (e.g., D-enantiomers or β-amino acids) to alter steric interactions .
- Electrophile tuning : Substitute the chloromethyl group with fluoromethyl or dichloromethyl ketones to modulate reactivity .
- SAR by NMR : Screen fragment libraries to identify moieties that improve binding affinity for specific enzyme pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
